

# (R)-CDK2 degrader 6: A Selective Molecular Glue for Targeted Protein Degradation

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## Compound of Interest

Compound Name: (R)-CDK2 degrader 6

Cat. No.: B12430512

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**(R)-CDK2 degrader 6** is a potent and selective small molecule designed to hijack the cell's natural protein disposal machinery to eliminate Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. This document provides a comprehensive technical overview of its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation, intended for researchers, scientists, and drug development professionals.

## Core Concepts: Molecular Glues and Targeted Protein Degradation

Unlike traditional enzyme inhibitors that block the active site of a target protein, **(R)-CDK2 degrader 6** functions as a "molecular glue." It induces proximity between CDK2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK2. This targeted protein degradation offers a novel therapeutic modality with the potential for enhanced selectivity and prolonged duration of action compared to conventional inhibitors. For many molecular glue degraders targeting CDK proteins, the E3 ligase recruited is Cereblon (CRBN)[1][2].

## Quantitative Data Summary

The following tables summarize the currently available quantitative data for **(R)-CDK2 degrader 6** and its racemic counterpart, CDK2 degrader 6.

Table 1: Degradation Potency

Compound	DC50 (24 h)	Cell Line	Assay Type
(R)-CDK2 degrader 6	27.0 nM[3][4]	Not specified	Not specified
CDK2 degrader 6	46.5 nM[5]	Not specified	Not specified

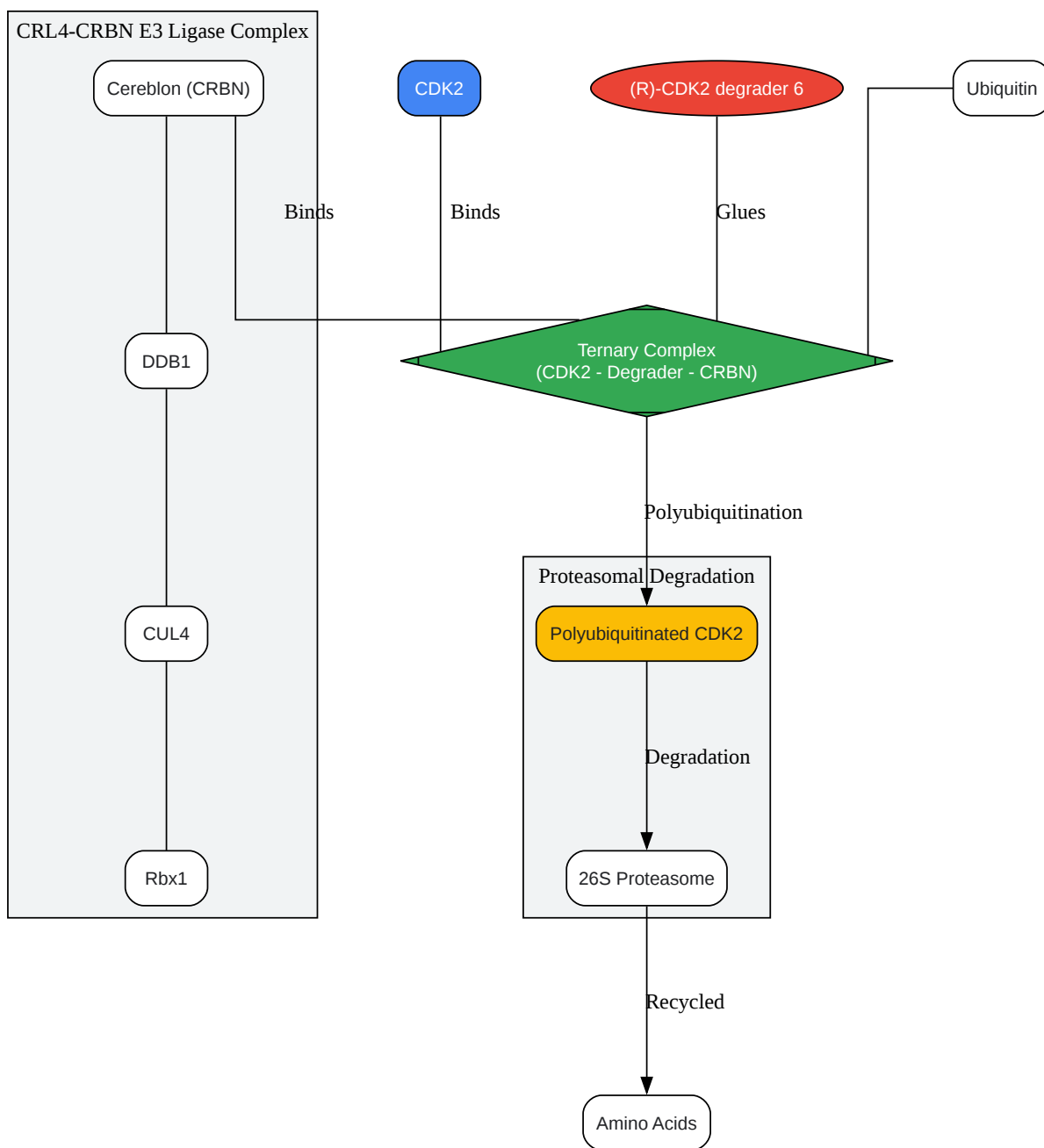
Table 2: Kinase Selectivity Profile of **(R)-CDK2 degrader 6** (enantiomer 7)[6]

Kinase	Selectivity Fold vs. CDK2
CDK1	42x
CDK9	>5000x

In a broader kinase panel of 403 non-mutant kinases, treatment with 1  $\mu$ M of **(R)-CDK2 degrader 6** resulted in >90% inhibition of only 4 kinases, demonstrating its high selectivity.[6]

## Mechanism of Action and Signaling Pathway

**(R)-CDK2 degrader 6** facilitates the formation of a ternary complex between CDK2 and the E3 ligase Cereblon (CRBN), which is part of the CUL4-DDB1-CRBN-Rbx1 (CRL4CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of CDK2, marking it for degradation by the 26S proteasome. The degradation of CDK2 disrupts the cell cycle, particularly at the G1/S transition, leading to cell cycle arrest and inhibition of cancer cell proliferation.



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Caption: Mechanism of **(R)-CDK2 degrader 6** as a molecular glue.

## Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate CDK2 degraders. Specific conditions may need to be optimized for particular cell lines and antibodies.

### CDK2 Degradation Assay by Western Blot

This protocol outlines the steps to determine the extent of CDK2 degradation in cancer cells following treatment with **(R)-CDK2 degrader 6**.

Materials:

- Cancer cell line of interest (e.g., breast cancer cell lines)
- Complete growth medium
- **(R)-CDK2 degrader 6**
- DMSO (vehicle control)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-CDK2 and anti-loading control (e.g., GAPDH,  $\beta$ -actin)
- HRP-conjugated secondary antibody
- ECL substrate
- Chemiluminescence imaging system

Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Compound Treatment: The following day, treat the cells with increasing concentrations of **(R)-CDK2 degrader 6** (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO).
- Incubation: Incubate the cells for the desired time point (e.g., 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel.
- Western Blotting:
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against CDK2 and a loading control overnight at 4°C.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
  - Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
  - Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the CDK2 band intensity to the loading control.



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Caption: Experimental workflow for Western blot analysis.

## Determination of DC50

The half-maximal degradation concentration (DC50) is a measure of the potency of a degrader. It can be determined from the data obtained in the Western blot experiment described above.

Procedure:

- Data Collection: Obtain the normalized CDK2 protein levels at various concentrations of **(R)-CDK2 degrader 6** from the Western blot analysis.
- Data Analysis:
  - Plot the percentage of remaining CDK2 protein (relative to the vehicle control) against the logarithm of the degrader concentration.
  - Fit the data to a four-parameter dose-response curve using a suitable software (e.g., GraphPad Prism).
  - The DC50 value is the concentration of the degrader that results in 50% degradation of the target protein.

## Cell Viability Assay

This protocol is to assess the effect of **(R)-CDK2 degrader 6** on the proliferation and viability of cancer cells.

Materials:

- Cancer cell line of interest
- 96-well plates

- Complete growth medium
- **(R)-CDK2 degrader 6**
- DMSO (vehicle control)
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
- Plate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
- Compound Treatment: After 24 hours, treat the cells with a serial dilution of **(R)-CDK2 degrader 6**.
- Incubation: Incubate the cells for a specified period (e.g., 72 hours).
- Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
- Data Analysis:
  - Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
  - Plot the percentage of viability against the logarithm of the degrader concentration to determine the GI50 or IC50 value.

## Conclusion

**(R)-CDK2 degrader 6** is a highly selective and potent CDK2 molecular glue degrader. Its ability to induce the degradation of CDK2 presents a promising strategy for the treatment of cancers that are dependent on CDK2 activity, such as certain types of breast cancer. Further investigation into its efficacy in various cancer models and its in vivo pharmacokinetic and pharmacodynamic properties will be crucial for its clinical development.

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